molecular formula C11H11F3O3 B7969147 3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone

3'-Ethoxy-4'-methoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7969147
M. Wt: 248.20 g/mol
InChI Key: SWZSLOCUBNQTHZ-UHFFFAOYSA-N
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Description

3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C11H11F3O3 It is a derivative of acetophenone, featuring ethoxy and methoxy substituents along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 3’-ethoxy-4’-methoxyacetophenone with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Methoxy-2,2,2-trifluoroacetophenone
  • 3’-Bromo-2,2,2-trifluoroacetophenone
  • 2,2,2-Trifluoro-2’,4’-dimethoxyacetophenone

Uniqueness

3’-Ethoxy-4’-methoxy-2,2,2-trifluoroacetophenone is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-9-6-7(4-5-8(9)16-2)10(15)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZSLOCUBNQTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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